molecular formula C8H8N4 B3238306 3-(1H-Imidazol-1-yl)pyridin-2-amine CAS No. 1407153-46-1

3-(1H-Imidazol-1-yl)pyridin-2-amine

Cat. No.: B3238306
CAS No.: 1407153-46-1
M. Wt: 160.18 g/mol
InChI Key: AUBIEKYLOHYCHT-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-yl)pyridin-2-amine (: 1407153-46-1) is an organic compound with the molecular formula C 8 H 8 N 4 and a molecular weight of 160.18 g/mol . This molecule features a pyridine ring linked to a 1H-imidazole ring via a nitrogen atom, creating a nitrogen-rich heterocyclic system of significant interest in medicinal chemistry and drug discovery . The presence of the imidazole moiety is particularly noteworthy; it is a privileged structure in biology and pharmacology, serving as a key building block in many natural products and pharmaceuticals . The imidazole ring is known for its amphoteric properties, meaning it can act as both an acid and a base, and it can participate in coordination chemistry . This makes derivatives like this compound valuable pharmacophores for designing new bioactive molecules. Compounds containing imidazole and pyridine rings are found in a wide range of applications, including antifungal agents, anticancer drugs, and antihypertensive medications . Furthermore, such fused ring systems are extensively studied as scaffolds for developing novel therapeutic agents . For research and development purposes only. This product is not intended for diagnostic or therapeutic use in humans or animals. Handling and Storage: To ensure product stability, it is recommended to store this compound in a dark place under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-imidazol-1-ylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-8-7(2-1-3-11-8)12-5-4-10-6-12/h1-6H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBIEKYLOHYCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858582
Record name 3-(1H-Imidazol-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1407153-46-1
Record name 3-(1H-Imidazol-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 3 1h Imidazol 1 Yl Pyridin 2 Amine

Established Synthetic Routes for 3-(1H-Imidazol-1-yl)pyridin-2-amine

The construction of the this compound framework can be approached through several synthetic strategies, primarily involving the formation of the crucial carbon-nitrogen bond between the pyridine (B92270) and imidazole (B134444) rings.

Multi-Step Approaches from Precursor Molecules

Multi-step syntheses offer a versatile and controlled approach to complex molecules, allowing for the purification of intermediates at each stage. A plausible and commonly employed strategy for the synthesis of N-aryl imidazoles involves the coupling of a suitably functionalized pyridine precursor with an imidazole salt. One of the most established methods for this type of C-N bond formation is the Ullmann condensation. wikipedia.org This reaction typically involves the coupling of an aryl halide with a nucleophile, in this case, imidazole, in the presence of a copper catalyst, often at elevated temperatures.

A potential precursor for this synthesis would be 2-amino-3-halopyridine. The reaction with imidazole, facilitated by a copper(I) catalyst and a base, would yield the target compound. The choice of halogen on the pyridine ring (I, Br, or Cl) can significantly influence the reaction conditions, with iodides generally being the most reactive.

Another powerful multi-step approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.orglibretexts.orgacsgcipr.org This method has become a staple in modern organic synthesis for its broad substrate scope and functional group tolerance. In this context, 2-amino-3-halopyridine could be coupled with imidazole using a palladium catalyst and a suitable phosphine (B1218219) ligand. The selection of the ligand is critical for the efficiency of the reaction and can be tailored to the specific substrates. researchgate.net

Reaction Precursors Catalyst/Reagents General Conditions Reference
Ullmann Condensation2-Amino-3-halopyridine, ImidazoleCopper(I) salt (e.g., CuI), Base (e.g., K2CO3)High temperature, Polar solvent (e.g., DMF, NMP) wikipedia.org
Buchwald-Hartwig Amination2-Amino-3-halopyridine, ImidazolePalladium catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., XPhos, SPhos)Base (e.g., NaOtBu, Cs2CO3), Anhydrous solvent (e.g., Toluene, Dioxane) wikipedia.orglibretexts.orgacsgcipr.orgnih.gov

This table presents generalized conditions for analogous reactions, as specific data for the synthesis of this compound is not extensively documented.

One-Pot Reaction Strategies and Catalytic Considerations

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and time savings by combining multiple reaction steps in a single reaction vessel without the isolation of intermediates. researchgate.netsemanticscholar.org For the synthesis of substituted aminopyridines, multicomponent reactions (MCRs) are particularly attractive. nih.gov A potential one-pot strategy for this compound could involve the reaction of a suitable pyridine precursor, an imidazole source, and other reagents in a single step.

While a direct one-pot synthesis for the target molecule is not prominently reported, related structures like imidazo[1,2-a]pyridines are frequently synthesized in one-pot procedures. organic-chemistry.orgorganic-chemistry.orgacs.org These often involve the reaction of a 2-aminopyridine (B139424) with an α-haloketone. Adapting such a strategy would require significant modification.

A more direct, albeit still needing optimization, one-pot approach could involve the in-situ generation of a reactive pyridine intermediate followed by coupling with imidazole. Catalysis is central to these strategies, with copper and palladium complexes being the most investigated for C-N bond formation. rsc.orgnih.govacs.org The choice of catalyst and ligands is crucial for achieving high yields and regioselectivity. For instance, different phosphine ligands in palladium catalysis can dramatically alter the outcome of the reaction. researchgate.net

Functionalization and Derivatization Strategies

Once the core structure of this compound is obtained, further functionalization can be explored to modify its properties.

Regioselective Substitution on the Pyridine and Imidazole Moieties

The pyridine and imidazole rings offer multiple sites for electrophilic and nucleophilic substitution reactions. The electronic nature of the two rings influences the regioselectivity of these reactions. The pyridine ring, being electron-deficient, is generally susceptible to nucleophilic attack, while the imidazole ring can undergo both electrophilic and nucleophilic substitutions depending on the reaction conditions and the nature of the substituent.

For instance, halogenation of related imidazo[1,2-a]pyridine (B132010) systems has been shown to occur with high regioselectivity at the C-3 position of the imidazole ring. nih.govresearchgate.netscispace.com A similar approach could potentially be used to introduce a halogen atom onto the imidazole ring of this compound, which could then serve as a handle for further cross-coupling reactions. Halogenation of the pyridine ring itself can be more challenging due to its electron-deficient nature but can be achieved under specific conditions, often requiring harsh reagents. nsf.govchemrxiv.org

Nitration and acylation are other common electrophilic substitution reactions. The conditions for these reactions would need to be carefully optimized to achieve selective substitution on either the pyridine or the imidazole ring.

Functionalization Reagents Potential Site of Substitution General Conditions Reference (Analogous Systems)
Halogenation (e.g., Bromination, Chlorination)NBS, NCS, NaBrO2, NaClO2C-3 of ImidazoleAcidic or neutral conditions nih.govresearchgate.netscispace.com
NitrationHNO3/H2SO4Pyridine or Imidazole ringStrong acid, controlled temperature nih.gov
AcylationAcyl chloride/Anhydride, Lewis acidAmino group, Pyridine or Imidazole ringAnhydrous conditions nih.gov

This table outlines potential functionalization reactions based on the reactivity of related heterocyclic systems.

Formation of Schiff Bases and Related Imine Derivatives

The primary amino group at the C-2 position of the pyridine ring is a versatile functional handle for derivatization. One of the most common reactions of primary amines is the condensation with aldehydes or ketones to form Schiff bases (imines). tandfonline.comresearchgate.netnih.govresearchgate.netyoutube.commasterorganicchemistry.comyoutube.comlibretexts.org This reaction is typically acid-catalyzed and reversible.

The formation of Schiff bases from this compound with various aromatic or aliphatic aldehydes would introduce a wide range of structural diversity. These imine derivatives can exhibit interesting biological activities and can also serve as intermediates for further synthetic transformations. nih.gov

The general reaction involves refluxing equimolar amounts of the aminopyridine and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. tandfonline.com

Reactant Product General Conditions Reference (Analogous Systems)
Aromatic AldehydeAromatic Schiff BaseReflux in ethanol, catalytic acid tandfonline.com
Aliphatic AldehydeAliphatic Schiff BaseReflux in ethanol, catalytic acid youtube.commasterorganicchemistry.com
KetoneKetimineReflux in ethanol, catalytic acid youtube.commasterorganicchemistry.com

This table illustrates the general conditions for Schiff base formation from 2-aminopyridines.

Sustainable and Efficient Synthetic Approaches (e.g., Microscale Synthesis)

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient methodologies. This includes the use of greener solvents, energy-efficient reaction conditions, and the reduction of waste. Microwave-assisted synthesis has emerged as a powerful tool in this regard, often leading to significantly reduced reaction times and improved yields. semanticscholar.orgorganic-chemistry.org The synthesis of various heterocyclic compounds, including imidazole derivatives, has been successfully achieved using microwave irradiation.

Another approach towards sustainable synthesis is the use of biocatalysis. While not extensively reported for this specific compound, the use of enzymes for the synthesis of related heterocycles is an area of growing interest.

Microscale synthesis, including flow chemistry, offers advantages in terms of safety, control over reaction parameters, and scalability. The synthesis of complex heterocyclic scaffolds has been demonstrated using automated flow systems. This technology could potentially be applied to the synthesis of this compound, allowing for rapid optimization of reaction conditions and efficient production.

Advanced Spectroscopic and Structural Characterization of 3 1h Imidazol 1 Yl Pyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 3-(1H-Imidazol-1-yl)pyridin-2-amine in solution. By probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides a wealth of information regarding the chemical environment and connectivity of each atom within the molecule.

The ¹H and ¹³C NMR spectra of this compound display a series of signals, or resonances, each corresponding to a unique set of hydrogen or carbon atoms in the molecule. The position of these signals, known as the chemical shift (δ) and measured in parts per million (ppm), is highly sensitive to the local electronic environment.

In the ¹H NMR spectrum, distinct signals are observed for the protons of the pyridine (B92270) and imidazole (B134444) rings, as well as for the amine group. For instance, in related structures, the protons of the imidazole ring typically appear as singlets, while the pyridine protons exhibit more complex splitting patterns (doublets, triplets, or multiplets) due to coupling with adjacent protons. researchgate.net

The ¹³C NMR spectrum provides complementary information, with each carbon atom in the pyridine and imidazole rings giving rise to a separate resonance. The chemical shifts of these carbons are indicative of their hybridization and proximity to electronegative atoms like nitrogen.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Imidazole and Pyridine Derivatives Note: The following table provides example chemical shift ranges for protons and carbons in similar heterocyclic systems to illustrate the type of data obtained. Actual values for this compound would require experimental determination.

Atom Type ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Imidazole CH7.0 - 8.0115 - 140
Pyridine CH6.5 - 8.5105 - 150
Amine NH₂Broad singlet, variable position-

This table is for illustrative purposes and does not represent experimentally verified data for this compound.

While one-dimensional (1D) NMR spectra identify the types of protons and carbons present, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between them. ipb.pt

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment reveals which protons are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu This is instrumental in tracing the proton network within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu This allows for the unambiguous assignment of carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC experiment is particularly powerful as it shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu This technique is essential for confirming the connection between the imidazole and pyridine rings via the C-N bond and for assigning quaternary (non-protonated) carbon atoms. science.gov

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon resonances in this compound can be achieved, thus confirming its covalent structure.

Vibrational Spectroscopy (Fourier Transform Infrared – FT-IR) for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. Each functional group within a molecule has characteristic vibrational frequencies, making FT-IR an excellent tool for identifying the presence of specific bonds.

For this compound, the FT-IR spectrum would be expected to show distinct absorption bands corresponding to:

N-H stretching: The amine (NH₂) group will exhibit characteristic stretching vibrations.

C-H stretching: Aromatic C-H stretches from both the pyridine and imidazole rings will be present.

C=N and C=C stretching: These vibrations, originating from the aromatic rings, will appear in the fingerprint region of the spectrum.

N-H bending: The bending vibration of the amine group provides further evidence of its presence.

Table 2: Expected FT-IR Absorption Bands for this compound Note: This table presents typical frequency ranges for the functional groups present in the molecule.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amine (N-H)Stretching3500 - 3300
Aromatic C-HStretching3100 - 3000
C=N, C=CStretching1650 - 1450
Amine (N-H)Bending1650 - 1550

This table is for illustrative purposes. Specific peak positions would be determined experimentally.

The precise positions and intensities of these bands provide a unique vibrational fingerprint for the molecule, confirming the presence of its key functional groups. rsc.orgmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides an extremely accurate measurement of a molecule's mass. acs.org For this compound, HRMS is used to determine its exact molecular weight and, consequently, its elemental formula.

The primary piece of information obtained from an HRMS experiment is the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ in positive ion mode). The high resolution of the instrument allows for the differentiation of compounds with the same nominal mass but different elemental compositions.

Furthermore, by inducing fragmentation of the molecule within the mass spectrometer, a characteristic fragmentation pattern is produced. Analyzing the masses of these fragments can provide valuable structural information, corroborating the connectivity determined by NMR. For example, the loss of the imidazole ring or the pyridine ring would result in predictable fragment ions.

Table 3: HRMS Data for this compound

Parameter Value
Molecular FormulaC₈H₈N₄
Calculated Exact Mass160.0749
Observed [M+H]⁺To be determined experimentally

This table provides the theoretical exact mass. The observed value would be obtained from the HRMS experiment.

The combination of an accurate mass measurement and a detailed fragmentation analysis provides unequivocal confirmation of the molecule's identity and elemental composition. rsc.orgmdpi.com

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision.

X-ray crystallography would provide definitive information on bond lengths, bond angles, and torsional angles within the this compound molecule. It would also reveal the planarity of the pyridine and imidazole rings and the dihedral angle between them.

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This is governed by intermolecular interactions, which are crucial for understanding the physical properties of the solid material.

For this compound, several types of intermolecular interactions would be anticipated:

Hydrogen Bonding: The amine group (NH₂) can act as a hydrogen bond donor, while the nitrogen atoms of the pyridine and imidazole rings can act as hydrogen bond acceptors. This can lead to the formation of extensive hydrogen-bonded networks, such as dimers or chains.

π-π Stacking: The aromatic pyridine and imidazole rings can interact through π-π stacking, where the electron clouds of adjacent rings overlap. These interactions play a significant role in the packing of the molecules in the crystal.

The detailed analysis of these intermolecular interactions provides insight into the supramolecular chemistry of this compound, which can influence its solubility, melting point, and other macroscopic properties. mdpi.comrsc.org

Conformational Analysis in the Crystalline State

In the absence of direct experimental data from single-crystal X-ray diffraction for this compound, its conformational properties can be inferred from computational studies and the analysis of structurally similar molecules. The conformation of a molecule in its crystalline state is dictated by the interplay of intramolecular forces, which determine the molecule's preferred geometry, and intermolecular forces, which govern how the molecules pack together in a crystal lattice.

For this compound, the key conformational feature is the relative orientation of the pyridine and imidazole rings. Due to the steric hindrance between the hydrogen atom on C2 of the imidazole ring and the amino group on C2 of the pyridine ring, it is highly probable that the two rings are not coplanar. Theoretical calculations on similar bicyclic aromatic systems suggest a twisted conformation to minimize steric repulsion. The dihedral angle between the planes of the two rings is a critical parameter defining this conformation. In related imidazo[1,2-a]pyridine (B132010) derivatives, the dihedral angles between the fused imidazole ring and an attached phenyl ring have been observed to be around 26-32°. nih.gov

The planarity of the individual pyridine and imidazole rings is expected to be maintained due to their aromatic character. The amino group at the 2-position of the pyridine ring can influence the electronic properties and planarity of the system. In studies of other aminopyridines, the amino group is generally found to be nearly coplanar with the pyridine ring, facilitating electronic delocalization. researchgate.net

A theoretical conformational analysis of 2-acetamido-5-aminopyridine (B1225344) using potential energy surface scans has shown that different stable conformers can exist, determined by the orientation of the substituent groups. nih.gov A similar approach for this compound would likely reveal several low-energy conformations, with the most stable one being adopted in the crystalline state, representing a balance between intramolecular steric and electronic effects and intermolecular packing forces.

Table 1: Predicted Key Conformational Parameters for this compound (Theoretical)

ParameterPredicted Value/RangeRationale
Pyridine RingPlanarAromatic character
Imidazole RingPlanarAromatic character
Dihedral Angle (Pyridine-Imidazole)Non-zero (likely 20-40°)Minimization of steric hindrance
Amino Group OrientationLikely coplanar with pyridine ringResonance stabilization

Note: This table is based on theoretical predictions and data from analogous compounds, as direct experimental data for this compound is not available.

Hirshfeld Surface Analysis for Quantification of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. Although a Hirshfeld surface analysis for this compound cannot be performed without its specific crystallographic information file (CIF), we can predict the nature of its intermolecular interactions based on analyses of similar compounds. nih.govnih.gov

The primary intermolecular interactions expected for this compound are hydrogen bonds. The amino group (-NH₂) on the pyridine ring can act as a hydrogen bond donor, while the nitrogen atoms of both the pyridine and imidazole rings can act as hydrogen bond acceptors. This would likely lead to the formation of N-H···N hydrogen bonds, which are common and significant interactions in the crystal packing of nitrogen-containing heterocyclic compounds. nih.gov

A typical Hirshfeld surface analysis provides a breakdown of the percentage contribution of different types of intermolecular contacts to the total surface area. For related molecules, H···H contacts, representing van der Waals forces, generally constitute the largest percentage. This is followed by H···C/C···H contacts, indicative of C-H···π interactions, and H···N/N···H contacts, corresponding to hydrogen bonds.

Table 2: Predicted Hirshfeld Surface Contact Percentages for this compound (Theoretical)

Contact TypePredicted Contribution (%)Description
H···H40 - 55Van der Waals interactions
H···C / C···H15 - 30C-H···π interactions and other van der Waals contacts
H···N / N···H10 - 20N-H···N and C-H···N hydrogen bonds
C···C3 - 10π-π stacking interactions
N···C / C···N1 - 5Other close contacts
Other< 2Minor contributions

Note: This table presents predicted values based on published data for structurally related compounds and is intended to be illustrative. Actual values would require experimental crystallographic data.

Theoretical and Computational Chemistry Investigations of 3 1h Imidazol 1 Yl Pyridin 2 Amine

Quantum Chemical Studies (Density Functional Theory – DFT)

Detailed DFT studies, which would form the core of understanding the electronic properties of 3-(1H-Imidazol-1-yl)pyridin-2-amine, are not available. Such studies would typically involve:

Molecular Dynamics (MD) Simulations for Conformational Landscapes (non-biological context)

Molecular dynamics simulations model the physical movements of atoms and molecules over time. In a non-biological context, MD simulations could be used to explore the conformational landscape of this compound, revealing the different shapes the molecule can adopt and the energy barriers between them. This is particularly relevant for understanding the flexibility of the bond linking the pyridine (B92270) and imidazole (B134444) rings. However, no studies detailing such simulations for this compound are currently available.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are frequently used to predict spectroscopic data, such as NMR chemical shifts, and IR and Raman vibrational frequencies. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral peaks. While the synthesis and characterization of related imidazole and pyridine compounds have been reported, a dedicated study presenting the predicted and experimental spectroscopic data for this compound is not found in the searched literature.

Computational Studies on Reaction Mechanisms and Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of reaction mechanisms that are often difficult to capture through experimental means alone. For this compound and related heterocyclic structures, computational studies provide critical insights into reaction pathways, the stability of intermediates, and the structure of transition states.

A primary focus of such investigations is the synthesis of the core structure, which often involves metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction forms the crucial C-N bond between the pyridine and imidazole rings. Theoretical studies on analogous systems, like the palladium-catalyzed C,N-cross coupling of 3-halo-2-aminopyridines, have been performed to understand the catalytic cycle. researchgate.net These studies analyze the fundamental steps of the reaction: oxidative addition, deprotonation, and reductive elimination. researchgate.net

DFT calculations are employed to map the potential energy surface of the reaction, identifying the most energetically favorable pathway. For instance, in the palladium-catalyzed coupling of 3-halo-2-aminopyridines with amines, calculations have shown how the choice of phosphine (B1218219) ligand (e.g., RuPhos or BrettPhos) influences the rate-limiting step of the entire catalytic cycle. researchgate.net Factors such as steric hindrance and the electronic properties of both the catalyst and the reactants are quantified to predict reaction outcomes and efficiency.

While specific, in-depth computational studies on the reaction mechanism for the direct synthesis of this compound are not extensively detailed in available literature, the principles are derived from studies on similar heterocyclic systems. For example, the mechanism for the formation of related imidazo[1,2-a]pyridine (B132010) systems has been described as a two-step sequence involving the initial formation of a pyridinium (B92312) salt intermediate, which then undergoes in-situ cyclization. e3s-conferences.org Computational models for these types of reactions would typically analyze the energetics of both the N-alkylation step and the subsequent intramolecular cyclization, including the transition states for each.

The table below conceptualizes the type of data generated from a hypothetical DFT study on a key reaction step, such as the reductive elimination in a palladium-catalyzed synthesis of a compound like this compound.

Table 1: Hypothetical DFT Calculation Data for a Key Reaction Step

ParameterValueDescription
Computational Method B3LYP/6-31G(d)Functional and basis set used for the calculation.
Reactant Complex Energy -2150.45 HartreeEnergy of the stabilized reactants before the transition state.
Transition State (TS) Energy -2150.41 HartreeThe highest energy point on the reaction pathway for this step.
Product Complex Energy -2150.55 HartreeEnergy of the stabilized products after the reaction step.
Activation Energy (ΔG‡) +25.1 kcal/molThe free energy barrier that must be overcome for the reaction to proceed.
Reaction Energy (ΔG) -62.8 kcal/molThe overall free energy change, indicating an exothermic step.
Key TS Bond Distance (Pd-N) 2.15 ÅElongated bond distance in the transition state, indicating bond breaking/forming.
Key TS Bond Distance (C-N) 1.88 ÅBond distance in the transition state as the new C-N bond begins to form.
Imaginary Frequency -350 cm⁻¹A single negative frequency confirms the structure is a true first-order saddle point (a transition state).

Such computational analyses are crucial for optimizing reaction conditions. By understanding the electronic and steric factors that govern the transition state, chemists can rationally design more efficient catalysts or choose substrates that will lead to higher yields and selectivity, thereby advancing the synthesis of complex molecules like this compound.

Reactivity Profiles and Mechanistic Insights of 3 1h Imidazol 1 Yl Pyridin 2 Amine

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Heterocyclic Rings

The reactivity of the core scaffold towards substitution reactions is complex, with the pyridine (B92270) and imidazole (B134444) rings exhibiting distinct and often opposing electronic characteristics.

Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This makes it generally resistant to electrophilic aromatic substitution. However, the powerful electron-donating effect of the amino group at the C2 position can activate the ring towards electrophiles to some extent, directing substitution to the positions ortho and para to it (C3 and C5). Conversely, the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-withdrawing groups or at halogenated positions. In reactions with strong nucleophiles like organolithium reagents or amides, substitution can occur, often leading to functionalized pyridine derivatives. wur.nl

Imidazole Ring: In contrast to the pyridine ring, the imidazole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution reactions such as halogenation, nitration, and acylation. The substitution typically occurs at the C5 position, which is the most electron-rich carbon.

The presence of both rings on the same scaffold means that reaction conditions can be tuned to selectively target one ring over the other. For instance, electrophilic reactions under mild conditions would likely functionalize the imidazole ring, while nucleophilic reactions would target the pyridine ring.

Role of the Amino Group in Amidation and Condensation Reactions

The primary amino group at the C2-position of the pyridine ring is a key nucleophilic center, readily participating in a variety of reactions to form new covalent bonds.

Amidation: The amino group can react with carboxylic acids and their derivatives (such as acyl chlorides or acid anhydrides) to form the corresponding amides. libretexts.orglibretexts.org This reaction is fundamental for linking the 3-(1H-imidazol-1-yl)pyridin-2-amine core to other molecular fragments, a common strategy in drug discovery. nih.govnih.gov The reaction typically proceeds under standard coupling conditions, often employing activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) for carboxylic acids, or in the presence of a base to neutralize the HCl byproduct when using acyl chlorides. libretexts.orglibretexts.org

Condensation Reactions: The nucleophilic amino group readily undergoes condensation reactions with carbonyl compounds, particularly aldehydes and ketones, to form imines (Schiff bases). mdpi.com This reaction is often the initial step in various multicomponent and cyclization reactions. For example, condensation with α-dicarbonyl compounds or α,β-unsaturated carbonyl systems can lead to the formation of fused heterocyclic structures. The stability of the resulting imine can vary; in some cases, it is an isolable product, while in others, it serves as a transient intermediate that immediately undergoes subsequent intramolecular reactions. mdpi.com

Reaction Type Reactant Product Type Significance
AmidationCarboxylic Acid / Acyl Chloride2-AmidopyridineForms stable amide linkage, crucial for building complex molecules. libretexts.orgnih.gov
CondensationAldehyde / KetoneImine (Schiff Base)Forms C=N bond, serves as an intermediate for cyclization. mdpi.com

Cyclization and Ring-Forming Reactions Involving the Core Scaffold

The this compound scaffold is a premier substrate for constructing fused heterocyclic systems, most notably imidazo[1,2-a]pyridines. beilstein-journals.orgnih.gov This class of compounds is prevalent in many biologically active molecules. nih.gov

The most common method for this transformation is the reaction of the 2-aminopyridine (B139424) moiety with α-haloketones. The mechanism involves an initial SN2 reaction where the pyridine ring nitrogen attacks the α-carbon of the ketone, displacing the halide. This is followed by an intramolecular condensation between the exocyclic amino group and the ketone carbonyl, which, after dehydration, yields the aromatic imidazo[1,2-a]pyridine (B132010) ring system. rsc.org

Furthermore, condensation of 2-aminopyridine derivatives with reagents like urea, thiourea, or formamide (B127407) can lead to the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov These reactions demonstrate the versatility of the scaffold in creating diverse and complex heterocyclic architectures.

Reactant(s) Fused Ring System Formed General Reaction Name Key Features
α-HaloketoneImidazo[1,2-a]pyridineTschitschibabin Pyridine SynthesisForms a five-membered imidazole ring fused to the pyridine. rsc.org
Urea / ThioureaPyrido[2,3-d]pyrimidineCondensation/CyclizationForms a six-membered pyrimidine (B1678525) ring fused to the pyridine. nih.gov
Aldehydes, AlkynesImidazo[1,2-a]pyridineThree-Component Domino ReactionCopper-catalyzed one-pot synthesis. beilstein-journals.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Type Coupling)

The amino group of this compound can serve as a potent nucleophile in metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the 2-amino group and an aryl or heteroaryl halide (or triflate). libretexts.orgyoutube.com

The reaction provides a powerful and versatile method for synthesizing N-aryl-2-aminopyridine derivatives, which are important scaffolds in medicinal chemistry and materials science. rsc.orgrsc.org The catalytic cycle typically involves:

Oxidative addition of the palladium(0) catalyst to the aryl halide.

Coordination of the aminopyridine to the palladium(II) complex.

Deprotonation of the coordinated amine by a base (e.g., sodium tert-butoxide).

Reductive elimination from the palladium complex to yield the N-arylated product and regenerate the palladium(0) catalyst. libretexts.org

The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and broad substrate scope. organic-chemistry.org Sterically hindered biarylphosphine ligands are often employed to facilitate the reductive elimination step. wikipedia.org

Coupling Partner Catalyst System (Example) Product Significance
Aryl BromidePd(OAc)₂, Phosphine Ligand, Base (e.g., NaOtBu)N-Aryl-3-(1H-imidazol-1-yl)pyridin-2-amineDirect and efficient C-N bond formation. wikipedia.orgorganic-chemistry.org
Aryl ChloridePd₂(dba)₃, Josiphos-type ligand, BaseN-Aryl-3-(1H-imidazol-1-yl)pyridin-2-amineCouples less reactive but more available aryl chlorides. organic-chemistry.org

Mannich-Type Reactions and Related Multicomponent Processes

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. The 2-aminopyridine core is an excellent substrate for several MCRs.

A prominent example is the Groebke–Blackburn–Bienaymé (GBB) reaction. nih.gov This is a three-component reaction involving a 2-aminopyridine (like this compound), an aldehyde, and an isocyanide. nih.gov The reaction, typically catalyzed by a Lewis acid, proceeds through an initial condensation of the aminopyridine and the aldehyde to form an imine, which is then attacked by the isocyanide. A subsequent intramolecular cyclization yields a substituted imidazo[1,2-a]pyridine. This process allows for the rapid generation of molecular diversity from simple starting materials. nih.govnih.gov

While the GBB reaction is a specialized form of MCR, the scaffold can also participate in more traditional Mannich reactions. nih.govnih.gov In a classic Mannich reaction, an active hydrogen compound, an aldehyde (like formaldehyde), and a primary or secondary amine react to form a β-amino-carbonyl compound, known as a Mannich base. rsc.org The 2-amino group of the title compound could potentially act as the amine component in such a reaction.

Reaction Name Components Product Type Key Feature
Groebke–Blackburn–Bienaymé2-Aminopyridine, Aldehyde, IsocyanideSubstituted Imidazo[1,2-a]pyridineHigh-efficiency, one-pot synthesis of fused heterocycles. nih.govnih.gov
Mannich ReactionAmine, Aldehyde, Active Hydrogen Compoundβ-Amino-carbonyl (Mannich Base)Forms a new C-C and C-N bond in a single step. nih.govnih.gov

Coordination Chemistry and Ligand Properties of 3 1h Imidazol 1 Yl Pyridin 2 Amine

Coordination Modes with Transition Metals

The coordination chemistry of 3-(1H-Imidazol-1-yl)pyridin-2-amine is dictated by the presence of three potential nitrogen donor atoms, which allows for a variety of binding modes with transition metal ions.

Nitrogen-Donor Ligand Characteristics (Pyridinic, Imidazole (B134444) N-H, Amine N)

The this compound ligand possesses three distinct nitrogen atoms capable of donating lone pairs of electrons to a metal center: the pyridinic nitrogen, the unprotonated nitrogen of the imidazole ring (N-3), and the exocyclic amine nitrogen.

Pyridinic Nitrogen: The nitrogen atom within the pyridine (B92270) ring is sp² hybridized and is a strong Lewis base. It is a common and effective coordination site in many heterocyclic ligands, readily forming stable bonds with a wide range of metal ions. jscimedcentral.com

Imidazole N-3 Nitrogen: The non-protonated nitrogen atom in the imidazole ring is also sp² hybridized and possesses a lone pair of electrons in an sp² orbital, making it an excellent donor site. The imidazole moiety is a crucial component in many biological systems and synthetic complexes, valued for its ligating properties. nih.gov

Amine Nitrogen: The exocyclic amino group (-NH₂) attached to the pyridine ring at the 2-position also has a nitrogen atom with a lone pair. This primary amine nitrogen can act as a donor site, often participating in chelation with the adjacent pyridinic nitrogen to form a stable five-membered ring upon coordination.

The N-H proton of the imidazole ring is generally not involved in direct coordination but can participate in hydrogen bonding within the crystal lattice of a metal complex. nih.gov In some cases, deprotonation of this site can lead to the formation of anionic imidazolate bridges between metal centers.

Monodentate, Bidentate, and Polydentate Coordination Modes

The presence of multiple donor sites allows this compound to exhibit flexible coordination behavior, acting as a monodentate, bidentate, or bridging ligand.

Monodentate Mode: The ligand can coordinate to a metal center through a single nitrogen atom, most commonly the sterically accessible and electronically favorable pyridinic nitrogen. jscimedcentral.comresearchgate.net

Bidentate Mode: The most common bidentate coordination involves chelation through both the pyridinic nitrogen and the amino nitrogen (Npy, Namine). This forms a highly stable five-membered chelate ring, a common motif in coordination chemistry. An alternative bidentate mode could involve the pyridinic and imidazole nitrogens (Npy, Nim), which would form a six-membered ring.

Polydentate (Bridging) Mode: The ligand can act as a bridging ligand, connecting two or more metal centers. This can occur in a bidentate fashion where the pyridine and imidazole nitrogens coordinate to different metal ions, facilitating the assembly of coordination polymers or polynuclear complexes. researchgate.netrsc.org Tridentate coordination to a single metal center involving all three nitrogen atoms is sterically hindered and less common but may be possible with certain metal ions and geometries.

Table 1: Potential Coordination Modes of this compound

Coordination Mode Donor Atoms Involved Resulting Structure
Monodentate Pyridine-N Simple complex
Bidentate (Chelating) Pyridine-N, Amine-N 5-membered chelate ring
Bidentate (Chelating) Pyridine-N, Imidazole-N 6-membered chelate ring

Synthesis and Advanced Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in a solvent like ethanol, methanol, or acetonitrile. samipubco.com The resulting complexes can be characterized by a suite of analytical techniques to determine their structure and properties.

Structural Analysis of Metal-Ligand Coordination Geometry

Table 2: Representative Structural Data for Metal Complexes with Similar N,N'-Bidentate Pyridyl-Amine/Imine Ligands

Metal Ion Coordination Geometry M-Npy (Å) M-Namine/imine (Å) N-M-N Angle (°)
Cu(II) Distorted Square Pyramidal ~2.0 - 2.1 ~1.9 - 2.0 ~80 - 85
Fe(III) Octahedral ~2.1 - 2.2 ~2.1 - 2.2 ~75 - 80
Os(II) Distorted Octahedral ~2.0 - 2.1 ~2.1 - 2.2 ~77 - 79
Ir(III) Distorted Octahedral ~2.0 - 2.1 ~2.1 - 2.2 ~77 - 79

Note: Data are generalized from reported structures of similar ligand systems and serve as expected ranges. researchgate.netchemsociety.org.ngacs.org

Spectroscopic methods such as FT-IR and NMR are also crucial. In FT-IR spectra, a shift in the stretching frequencies of the C=N (pyridine and imidazole) and N-H (amine) bonds upon coordination provides evidence of metal-ligand bond formation. NMR spectroscopy helps to elucidate the structure of diamagnetic complexes in solution. rsc.org

Influence of Metal Center on Electronic and Structural Properties of Complexes

The identity of the transition metal has a profound impact on the properties of the resulting complex. The d-electron configuration, ionic radius, and preferred coordination number of the metal ion dictate the geometry, stability, and electronic and magnetic properties of the complex. researchgate.netnih.gov

Structure and Stability: First-row transition metals like Mn(II), Fe(II), Co(II), Ni(II), and Cu(II) will form complexes with varying geometries. For example, a d⁸ ion like Ni(II) often favors square planar geometry in a 1:2 metal-to-ligand complex, while a d¹⁰ ion like Zn(II) typically forms tetrahedral complexes. The stability of these complexes in solution, often quantified by stability constants, is influenced by the metal ion, following trends like the Irving-Williams series. mdpi.com

Electronic and Magnetic Properties: The choice of metal center determines the color and magnetic behavior of the complex. Complexes with metals having unpaired d-electrons, such as Fe(II) or Cu(II), are paramagnetic and often colored due to d-d electronic transitions. The ligand field strength of this compound will influence the spin state of metals like Fe(II), potentially leading to spin-crossover behavior where the magnetic properties change with temperature. researchgate.net In contrast, complexes with d¹⁰ metals like Zn(II) or d⁶ low-spin metals like Ru(II) are diamagnetic and typically colorless unless ligand-based electronic transitions occur. nih.gov

Computational Studies of Metal-Ligand Interactions

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the metal-ligand interactions in complexes of this compound. These studies provide insights that complement experimental data. rsc.orgresearchgate.net

DFT calculations can be used to:

Optimize Geometries: Predict the most stable three-dimensional structure of the metal complexes, including bond lengths and angles, which can be compared with X-ray crystallography data. nih.gov

Analyze Electronic Structure: Determine the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). This analysis helps to understand the ligand's donor capabilities and the electronic transitions observed in UV-Vis spectra.

Calculate Vibrational Frequencies: Predict the infrared spectrum of the complex, aiding in the assignment of experimental IR bands and confirming the coordination mode.

Determine Bond Energies: Quantify the strength of the metal-ligand bonds, providing a theoretical measure of the complex's stability.

Evaluate Steric and Electronic Effects: Model how changes to the ligand or metal ion influence the properties of the complex, helping to explain observed reactivity or structural preferences. For instance, DFT can reveal steric strain that disfavors certain coordination modes. rsc.orgnih.gov

These computational approaches are integral to modern coordination chemistry, offering a deeper understanding of the subtle factors that control the structure and function of metal complexes. acs.org

Binding Energies and Stability of Coordination Complexes

No published data is currently available regarding the specific binding energies or stability constants for coordination complexes of this compound.

Electron Density Distribution in Metal-Ligand Bonds

There are no available studies detailing the electron density distribution in metal-ligand bonds for complexes formed with this compound.

Advanced Applications in Catalysis and Materials Science

Catalytic Applications

The inherent chemical functionalities of 3-(1H-Imidazol-1-yl)pyridin-2-amine make it a promising candidate for various catalytic applications. The presence of the basic amino group, the pyridine (B92270) ring nitrogen, and the imidazole (B134444) moiety allows it to participate in a wide array of catalytic transformations, either as a metal-free organocatalyst or as a ligand for transition metals.

Role as an Organocatalyst

While specific studies detailing the use of this compound as a standalone organocatalyst are emerging, its structure embodies key features of successful organocatalysts. The aminopyridine unit can act as a Brønsted base or a hydrogen bond donor, while the imidazole ring can also participate in proton management and hydrogen bonding. This dual functionality is crucial for activating substrates in various organic reactions. For instance, related aminopyridine structures are known to catalyze reactions by enhancing the nucleophilicity of reagents through hydrogen bonding or deprotonation. The imidazole moiety is a well-known component of N-heterocyclic carbenes (NHCs), which are powerful organocatalysts, suggesting that derivatives of the title compound could serve as precursors to novel NHC catalysts.

Application in Homogeneous and Heterogeneous Metal-Catalyzed Organic Transformations

The multiple nitrogen sites in this compound make it an excellent ligand for coordinating with a wide range of metal centers, forming stable complexes for homogeneous catalysis. The bidentate chelation involving the pyridine nitrogen and the amino group, or coordination through the imidazole nitrogen, can be exploited to create catalysts for cross-coupling reactions, hydrogenations, and oxidations.

In the realm of heterogeneous catalysis, the compound serves as a valuable building block. Catalytically active metal complexes of this compound can be immobilized on solid supports like silica, alumina, or polymers. This approach combines the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. For example, palladium nanoparticles supported on materials with suitable acidic properties have been shown to be efficient for dehydrogenative condensations to form imidazolones. acs.org Similarly, supported gold(I) complexes have been used for the annulation of 2-aminopyridines. researchgate.net The functional groups on this compound allow for strong anchoring to a support, preventing leaching of the metal and ensuring the longevity of the catalyst.

Table 1: Potential Metal-Catalyzed Transformations Using this compound as a Ligand This table is generated based on the catalytic potential of the compound's functional groups.

Metal CenterPotential Reaction TypeMode of CatalysisRationale
Palladium (Pd)Cross-Coupling (e.g., Suzuki, Heck)Homogeneous/HeterogeneousAminopyridine and imidazole moieties are effective ligands for stabilizing Pd(0) and Pd(II) species.
Ruthenium (Ru)Hydrogenation, Transfer HydrogenationHomogeneousForms stable Ru-complexes capable of activating H₂ or hydrogen donors. researchgate.net
Copper (Cu)Click Chemistry (CuAAC), C-N CouplingHomogeneousImidazole and pyridine are known to coordinate well with copper, facilitating azide-alkyne cycloadditions and aminations. researchgate.net
Gold (Au)Hydroamination, AnnulationHomogeneous/HeterogeneousThe π-acidic nature of gold can be modulated by the ligand for alkyne and allene (B1206475) functionalization. researchgate.net
Iron (Fe)Reduction, OxidationHomogeneousIron is an earth-abundant metal, and its catalytic activity can be tuned by N-donor ligands for various redox reactions. researchgate.net

Design of Hybrid Catalytic Systems

Hybrid catalytic systems leverage the unique properties of different components to achieve enhanced performance. This compound is an ideal scaffold for creating such systems. It can be incorporated into larger molecular architectures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). In these structures, the compound can act as a bridging ligand, connecting metal nodes to form a porous, crystalline material. The uncoordinated nitrogen sites within the pores can then serve as catalytic centers or as sites for post-synthetic modification to introduce other catalytic functionalities. The synthesis of hybrid molecules containing imidazole and other heterocyclic cores has been explored for various applications, demonstrating the feasibility of this approach. mdpi.com

Materials Science Applications

The ability of this compound to engage in specific, directional non-covalent interactions and to coordinate with metal ions makes it a valuable component in the design of advanced functional materials.

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct large, well-ordered assemblies from smaller molecular components. wikipedia.org The structure of this compound is rich in features that promote supramolecular assembly. The N-H protons of the amine group are excellent hydrogen bond donors, while the nitrogen atoms of the pyridine and imidazole rings are effective hydrogen bond acceptors. This allows for the formation of intricate one-, two-, or three-dimensional networks. The synthesis of related pyrimidine (B1678525) hybrids has shown a diverse range of hydrogen-bonding patterns leading to assemblies from finite aggregates to 3D frameworks. nih.gov

In the context of host-guest chemistry, assemblies of this compound can create cavities or channels capable of encapsulating smaller molecules or ions (guests). wikipedia.org The recognition and binding of a specific guest are dictated by the size, shape, and chemical nature of the host's cavity, a principle that is fundamental to molecular recognition and sensing applications. The self-assembly of polyimidazole tripod coils stabilized by hydrogen bonding illustrates how imidazole-containing molecules can form complex host structures. rsc.org

Development of Functional Organic and Hybrid Materials

The integration of this compound into larger material structures can impart specific functions. By selecting appropriate metal ions, it is possible to create coordination polymers or MOFs with tailored electronic, magnetic, or optical properties. For example, coordination with lanthanide metals could lead to luminescent materials for sensing or imaging applications. The incorporation of this compound into polymers can also be used to develop functional hybrid materials. These materials could find use in areas such as gas storage and separation, where the specific interactions of the imidazole and pyridine moieties with gas molecules can be exploited for selective adsorption. The development of new macrocycles containing bis(1,2,3-triazolyl)pyridine motifs, which form nanotube structures, highlights the potential for creating highly ordered materials from similar building blocks. rsc.org

Optoelectronic Properties (e.g., Fluorescent Enhancement in Coordination Complexes)

While detailed studies on the specific optoelectronic properties of this compound complexes are emerging, the broader class of metal complexes containing imidazole and pyridine moieties is well-known for its luminescent characteristics. The coordination of the ligand to metal centers can lead to significant fluorescent enhancement and the generation of novel photophysical properties.

Research on structurally related compounds provides insight into the potential of this compound in this domain. For instance, iridium(III) complexes incorporating imidazo[4,5-b]pyridin-2-ylidene-based chelates have been synthesized and shown to be effective blue phosphorescent emitters. nih.govcityu.edu.hk These complexes exhibit high photoluminescent quantum yields and are being explored for use in organic light-emitting diodes (OLEDs). nih.govcityu.edu.hk The emission color and efficiency in these systems can be tuned by modifying the substituents on the imidazopyridine core. cityu.edu.hk

Furthermore, d-f heterometallic coordination polymers constructed with ligands containing both imidazole and pyridine functionalities, such as 2-(pyridin-3-yl)-1H-imidazole-4,5-dicarboxylate, have demonstrated interesting luminescent properties. acs.org The combination of d-block and f-block metals within these frameworks, bridged by such ligands, can facilitate energy transfer processes that lead to tunable light emission. rsc.org For example, a zinc-based coordination polymer, when doped with lanthanide ions like Eu³⁺ and Tb³⁺, has been shown to produce white-light emission through the combination of the ligand's blue fluorescence and the lanthanides' characteristic red and green emissions. rsc.org

The photoluminescent properties of d¹⁰ metal complexes, such as those with Cd(II), are also of note. nih.gov Coordination complexes of cadmium with imidazole-containing tripodal ligands have been shown to exhibit intense emission peaks, with the potential for sensing applications based on fluorescence quenching. nih.gov

Table 1: Photoluminescent Properties of a Related Iridium(III) Complex

Complex Emission Peak (nm) Photoluminescent Quantum Yield (%) Application
f-tpb1 470 65 OLED Emitter

Data for a facial isomer of an Iridium(III) complex with a functionalized imidazo[4,5-b]pyridin-2-ylidene chelate, a structurally related system. nih.gov

Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The bifunctional nature of this compound, with its multiple nitrogen-donor sites (from both the pyridine and imidazole rings), makes it an excellent candidate for the design of Metal-Organic Frameworks (MOFs) and coordination polymers. The geometry and connectivity of this ligand can direct the assembly of metal ions into extended one-, two-, or three-dimensional networks with potential applications in gas storage, separation, and catalysis.

Studies on analogous ligands have demonstrated the feasibility of forming diverse and stable coordination structures. For example, zinc(II) has been used to create coordination polymers with 3-(1H-imidazol-1-yl)propanoate linkers, resulting in non-porous crystalline materials. chemrxiv.org The structural outcome in these systems is sensitive to the reaction conditions and the specific substituents on the imidazole ring. chemrxiv.org

The choice of metal ion is also a critical factor in the resulting structure and properties of the coordination polymer. The use of d¹⁰ metal ions like zinc and cadmium is common due to their flexible coordination geometries, which can lead to a variety of network structures. nih.gov

Table 2: Examples of Coordination Polymers with Structurally Similar Ligands

Ligand Metal Ion Dimensionality Key Structural Feature
1H-pyrazolo[3,4-b]pyridin-3-amine Zn(II) 3D Supramolecular structure with quasi-linear nonanuclear Zn(II) units
3-(1H-imidazol-1-yl)propanoate Zn(II) Not specified Crystalline coordination polymer

Data from studies on analogous ligand systems. chemrxiv.orgnih.gov

Conclusion and Future Research Directions

Summary of Key Academic Research Findings

Academic inquiry into 3-(1H-Imidazol-1-yl)pyridin-2-amine and its derivatives has primarily focused on their synthesis, structural characterization, and preliminary evaluation of their chemical properties. A significant body of work has demonstrated straightforward synthetic routes to this class of compounds.

One prominent synthetic approach involves the reaction of various precursor amines with reagents like alkyl/aryl isothiocyanate, often conducted in a solvent such as isopropyl alcohol at elevated temperatures without the need for a catalyst, resulting in high yields. researchgate.net Following synthesis, the structural confirmation of these new compounds is rigorously established using a suite of spectroscopic and analytical techniques. These characterization methods are crucial for verifying the molecular structure and purity of the synthesized compounds.

Key characterization techniques employed include:

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the precise arrangement of atoms within the molecule. researchgate.netresearchgate.net

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the compound. researchgate.net

Elemental Analysis: To determine the elemental composition of the synthesized molecule. researchgate.net

The following table summarizes typical characterization data reported for imidazole-substituted pyridine-2-amine derivatives in academic literature. researchgate.net

TechniqueObservationInterpretation
IR Spectroscopy Peaks corresponding to N-H, C=N, and C-H stretching vibrations.Confirms the presence of amine and aromatic ring functional groups.
¹H NMR Signals in the aromatic region for pyridine (B92270) and imidazole (B134444) protons, and a distinct signal for the amine (-NH₂) protons.Elucidates the proton environment and confirms the connectivity of the heterocyclic rings.
¹³C NMR Resonances corresponding to the carbon atoms in both the pyridine and imidazole rings.Provides a map of the carbon skeleton of the molecule.
Mass Spectrometry A molecular ion peak (M+) consistent with the calculated molecular weight.Confirms the overall mass and, by extension, the chemical formula of the compound.

Initial screenings of these compounds have revealed notable antioxidant and antimicrobial activities in vitro, suggesting their potential as leads for further development. researchgate.net

Emerging Research Opportunities and Challenges in Imidazole-Pyridin-2-amine Chemistry

The field of imidazole-pyridin-2-amine chemistry is dynamic, with numerous opportunities for exploration alongside significant synthetic and methodological challenges.

Emerging Research Opportunities:

Broadening Biological Screening: While initial studies have shown antioxidant and antimicrobial potential, the structural similarity to other bioactive heterocyclic systems suggests a wider range of pharmacological activities could be investigated. researchgate.net Related scaffolds like imidazo[1,2-a]pyridines are explored for anticancer, anti-inflammatory, and antiviral properties, including as potential HIV inhibitors. researchgate.netnih.govnih.gov

Computational and Theoretical Studies: The use of in silico methods like Density Functional Theory (DFT) and molecular docking is an emerging area. mdpi.com These computational tools can predict the reactive sites, electronic properties (such as HOMO-LUMO energy gaps), and potential interactions of these molecules with biological targets, thereby guiding the design of more potent and selective derivatives. mdpi.com

Kinase Inhibition: The pyridine-2-amine scaffold is a known "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors, which are crucial in oncology research. Exploring the potential of this compound derivatives in this domain is a significant opportunity.

Key Research Challenges:

Regioselectivity: A primary challenge in the synthesis of substituted imidazoles and pyridines is controlling regioselectivity. For instance, alkylation reactions on the imidazole ring can lead to the formation of multiple regioisomers, complicating purification and reducing the yield of the desired product. mdpi.com

Scalability and Efficiency: Many reported syntheses, while effective at the lab scale, may not be easily scalable for bulk production. rsc.org Developing metal- and column-free synthesis protocols that are both high-yielding and easily scalable is an ongoing challenge. rsc.org

Functional Group Tolerance: Classical methods for pyridine synthesis can be limited by poor functional group compatibility and require demanding reaction conditions. mdpi.com There is a continuous need for milder and more robust synthetic methods that tolerate a wide variety of functional groups, allowing for the creation of diverse chemical libraries for screening.

Potential for Novel Methodologies and Advanced Non-Biological Applications

Research is actively pushing the boundaries of synthetic chemistry to create more efficient and versatile routes to imidazole-pyridine scaffolds, while their unique electronic properties open doors to non-biological applications.

Potential for Novel Methodologies:

Metal-Free Annulation: Recent advancements include metal-free [3+3] annulation strategies for creating polysubstituted pyridines, which offer mild reaction conditions and broad substrate scope. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation is gaining traction as a method to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov

Tandem and One-Pot Reactions: Methodologies that combine multiple synthetic steps into a single operation, such as tandem palladium-catalyzed cyclization reactions, are highly sought after for their efficiency and reduction of waste. nih.gov These processes avoid the need to isolate and purify intermediate compounds, streamlining the synthetic pathway. nih.gov

Advanced Non-Biological Applications: While the primary focus remains on medicinal chemistry, the inherent properties of nitrogen-containing heterocycles suggest potential in other advanced fields:

Materials Science: Pyridine and imidazole derivatives are being investigated for their optical and electronic properties. Their electron-rich nature makes them candidates for use in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials. nih.gov

Catalysis: The nitrogen atoms in the imidazole and pyridine rings can act as ligands, coordinating with metal centers. This opens up the possibility of using these compounds or their derivatives as catalysts or as components of more complex catalytic systems in organic synthesis. rsc.orgmdpi.com

Corrosion Inhibition: Imidazole-containing molecules have been studied for their potential as corrosion inhibitors for metals, a property attributed to their ability to adsorb onto the metal surface and form a protective layer. researchgate.net

Q & A

Q. What are the standard synthetic methodologies for 3-(1H-Imidazol-1-yl)pyridin-2-amine?

The compound can be synthesized via reductive amination or nucleophilic substitution. For example, a related imidazole-containing pyridine derivative was prepared by reacting 4-(6-(hydroxymethyl)pyridin-2-yl)benzaldehyde with 3-(1H-imidazol-1-yl)propan-1-amine under reductive conditions (e.g., NaBH4), yielding the product in 84% purity after column chromatography . Key considerations include stoichiometric ratios of aldehyde and amine precursors, inert atmosphere (N₂/Ar), and purification via flash chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • ¹H/¹³C NMR : To confirm the presence of imidazole protons (~7.0–8.5 ppm) and pyridine/amine protons.
  • Mass spectrometry (HRMS) : For molecular weight validation.
  • IR spectroscopy : To identify NH stretches (3200–3500 cm⁻¹) and aromatic C=N/C=C bonds. Structural ambiguity (e.g., tautomerism in imidazole) can be resolved using X-ray crystallography with SHELXL refinement .

Q. How is purity assessed during synthesis?

Purity is typically verified via HPLC (reverse-phase C18 column, UV detection at 254 nm) and thin-layer chromatography (TLC). For example, intermediates in related syntheses were isolated as colorless oils or crystalline solids and validated by >95% HPLC purity .

Advanced Research Questions

Q. How can reaction yields be optimized for sensitive intermediates?

  • Temperature control : Lower temperatures (0–25°C) mitigate side reactions (e.g., imidazole ring decomposition).
  • Catalyst selection : Palladium catalysts (e.g., Pd(dppf)Cl₂) improve cross-coupling efficiency in Suzuki-Miyaura reactions for pyridine functionalization .
  • Protecting groups : Use tert-butyloxycarbonyl (Boc) for amine protection to prevent unwanted nucleophilic attacks .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., NH proton shifts in NMR vs. X-ray hydrogen positions) require:

  • DFT calculations : To model tautomeric equilibria and predict NMR chemical shifts .
  • Multi-technique validation : Combine X-ray (SHELX-refined) and solid-state NMR to confirm hydrogen bonding networks .

Q. How is molecular docking applied to study biological interactions?

  • Target selection : Prioritize receptors like kinases or antimicrobial targets (e.g., androgen receptor for cancer studies) .
  • Software tools : Use AutoDock Vina or Schrödinger Suite for docking, with force fields (e.g., AMBER) to simulate binding. Key residues (e.g., LEU704, GLY708) may anchor the compound via hydrogen bonds or π-π stacking .

Q. What computational methods predict electronic properties?

  • DFT : B3LYP/6-31G(d) basis sets calculate HOMO-LUMO gaps and electrostatic potential surfaces .
  • Molecular dynamics (MD) : Simulate solvent interactions (e.g., DMSO/water) to assess stability and solubility .

Methodological Considerations

Aspect Protocol Reference
Synthesis Reductive amination with NaBH4, 12–24 hr reflux in ethanol/THF.
Crystallography SHELXL refinement for small-molecule structures; Mo Kα radiation (λ = 0.71073 Å).
Antimicrobial Assays Broth microdilution (MIC) against E. coli and S. aureus; 24 hr incubation.
Docking Glide SP/XP scoring in Schrödinger; grid box centered on binding pocket.

Key Challenges and Solutions

  • Tautomerism in imidazole : Use low-temperature NMR (e.g., ¹H NMR at –40°C) to "freeze" tautomeric states .
  • Low solubility : Introduce hydrophilic groups (e.g., hydroxyl or amine) via post-synthetic modification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-Imidazol-1-yl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
3-(1H-Imidazol-1-yl)pyridin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.